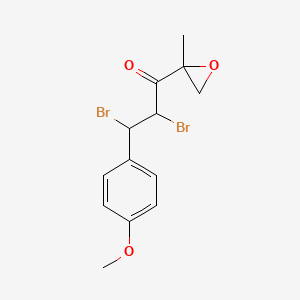
2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the bromination of a precursor compound, followed by the formation of the oxirane ring through an epoxidation reaction. The reaction conditions would need to be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives by removing bromine atoms or reducing the oxirane ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time need to be optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound might be studied for its biological activity or as a potential drug candidate.
Medicine: Research could explore its potential therapeutic effects or use in drug development.
Industry: The compound could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other brominated organic compounds or those with an oxirane ring. Examples could be:
- 2,3-Dibromo-3-phenylpropan-1-one
- 3-(4-Methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one
Propiedades
Número CAS |
95639-62-6 |
|---|---|
Fórmula molecular |
C13H14Br2O3 |
Peso molecular |
378.06 g/mol |
Nombre IUPAC |
2,3-dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H14Br2O3/c1-13(7-18-13)12(16)11(15)10(14)8-3-5-9(17-2)6-4-8/h3-6,10-11H,7H2,1-2H3 |
Clave InChI |
XKCUOJZBGVIURF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C(=O)C(C(C2=CC=C(C=C2)OC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















